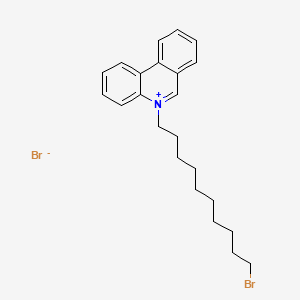

5-(10-Bromodecyl)-phenanthridinium bromide

Description

Contextualization within Phenanthridinium Derivative Research

The study of 5-(10-Bromodecyl)-phenanthridinium bromide is firmly rooted in the extensive research history of its parent scaffold, phenanthridine (B189435).

The phenanthridine scaffold, a nitrogen-containing heterocyclic aromatic compound, was first synthesized in the late 19th century. nih.govnumberanalytics.com Its derivatives, particularly the charged phenanthridinium salts, gained significant attention in the 1930s with the discovery of their potent trypanocidal activity, leading to the development of drugs to treat African trypanosomiasis in livestock. researchgate.net

A major surge in interest occurred in the decades following the discovery of the DNA double helix. nih.govresearchgate.netnih.gov Researchers found that the planar structure of phenanthridinium compounds allowed them to intercalate, or insert themselves, between the base pairs of DNA. wikipedia.org This property led to the development of ethidium (B1194527) bromide, a phenanthridinium derivative that became a gold-standard fluorescent marker for visualizing DNA and RNA in laboratory settings for many decades. nih.govresearchgate.netnih.gov Its analogue, propidium (B1200493) iodide, has been widely used as a probe for assessing cell viability. nih.govnih.gov

Despite a period of diminished focus, partly due to concerns about the mutagenic properties of some derivatives like ethidium bromide, the 21st century has seen a resurgence in phenanthridinium research. nih.govnih.gov This renewed interest is driven by the discovery of naturally occurring phenanthridine alkaloids with diverse biological activities and new studies into the antiparasitic and antitumor properties of synthetic derivatives. nih.govnih.gov Contemporary research explores their potential in drug discovery and as components in advanced materials. numberanalytics.com

Core Ring System : The fundamental distinction lies between the neutral phenanthridine base and the cationic phenanthridinium salts. wikipedia.org Phenanthridinium compounds are formed by the alkylation or protonation of the nitrogen atom in the phenanthridine ring. Naturally occurring derivatives can also feature partially hydrogenated rings, such as in the crinine (B1220781) alkaloids. wikipedia.org

Substitution Patterns : The phenanthridine scaffold has nine non-equivalent carbon atoms where substituents can be attached. researchgate.net Research has historically focused on substitutions at the 3-, 5-, 6-, and 8-positions. nih.gov However, there is growing interest in exploring substitutions at other positions to generate novel properties. nih.gov

Type of Substituents : A wide array of functional groups can be attached to the phenanthridine core, leading to different classes of derivatives.

| Derivative Class | Description | Examples |

| Alkyl-Substituted | Feature one or more alkyl chains attached to the ring system, often at the nitrogen (position 5) or carbon atoms (e.g., position 6). nih.govresearchgate.netontosight.ai | 5-butyl-phenanthridinium bromide ontosight.ai, 6-alkylated phenanthridines nih.gov |

| Amino-Substituted | Contain amino or diamino groups, which are crucial for the biological activity of compounds like ethidium bromide. | Ethidium bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide) nih.gov |

| Aryl-Substituted | Possess aryl (e.g., phenyl) groups, which can influence stacking interactions and biological targeting. | Ethidium bromide contains a phenyl group at position 6. nih.gov |

| Phosphorylated/Organoylthio | More recent developments include the synthesis of phenanthridines with phosphorus-containing groups or organothio groups at the 6-position. nih.govbohrium.com | 6-phosphorylated phenanthridines nih.gov, 6-organoylthiophenanthridines bohrium.com |

| Bis-Phenanthridinium | Consist of two phenanthridinium units connected by a linker chain. The nature and length of the linker can dramatically alter biological interactions. nih.gov | Urea-substituted bis-phenanthridinium derivatives nih.gov |

This structural diversity allows for the fine-tuning of the molecules' chemical and physical properties, such as solubility, lipophilicity, and their mode of interaction with biological targets.

Scope and Significance of Research on Alkyl-Substituted Phenanthridinium Systems

The strategic addition of alkyl chains to the phenanthridinium scaffold is a key area of research aimed at modulating the compound's properties and function.

Modifying organic molecules with alkyl chains is a common and effective strategy for fine-tuning their properties to enhance performance in various applications. rsc.org In the context of phenanthridinium derivatives, the length and nature of an attached alkyl chain can significantly influence the compound's behavior. ontosight.ai For instance, the introduction of an alkyl chain, such as the decyl chain in this compound, can alter the molecule's solubility and its ability to cross biological membranes.

Research has shown that varying the length of an alkyl linker in bis-phenanthridinium derivatives directly impacts their DNA- and RNA-binding mode, switching from minor groove binding with a shorter linker to intercalation with a longer one. nih.gov The alkyl chain itself can establish additional interactions with the biological target, potentially increasing binding affinity and specificity. The terminal bromide on the decyl chain of this compound provides a reactive site for further chemical modification, allowing the compound to be tethered to other molecules or surfaces, a useful feature for creating advanced probes and materials. ontosight.ai

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

133954-06-0 |

|---|---|

Molecular Formula |

C23H29Br2N |

Molecular Weight |

479.3 g/mol |

IUPAC Name |

5-(10-bromodecyl)phenanthridin-5-ium;bromide |

InChI |

InChI=1S/C23H29BrN.BrH/c24-17-11-5-3-1-2-4-6-12-18-25-19-20-13-7-8-14-21(20)22-15-9-10-16-23(22)25;/h7-10,13-16,19H,1-6,11-12,17-18H2;1H/q+1;/p-1 |

InChI Key |

CYNSQLYSJODXSW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCCCCCBr.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 10 Bromodecyl Phenanthridinium Bromide and Analogues

Strategies for Phenanthridinium Core Synthesis

The formation of the tricyclic phenanthridine (B189435) framework is the foundational step in synthesizing the target compound and its analogues. A variety of synthetic routes, ranging from historical classical methods to modern catalytic systems, have been developed for this purpose.

The synthesis of the phenanthridine ring system has been a subject of chemical research for over a century. nih.gov

Classical Methods:

Pictet-Ankersmit Reaction: This early method involves the pyrolysis of the condensation product of benzaldehyde and aniline to produce phenanthridine. wikipedia.orgnih.gov

Pictet–Hubert Reaction (1899): This reaction forms the phenanthridine ring from an N-acyl-o-xenylamine (an adduct of 2-aminobiphenyl and formaldehyde) using zinc chloride at high temperatures. wikipedia.org However, this method is often associated with low yields. wikipedia.org

Morgan-Walls Reaction (1931): An improvement on earlier methods, this reaction involves the cyclodehydration of N-acyl-2-aminobiphenyls. nih.gov The process starts with heating 2-aminobiphenyl with an acylating agent like formic acid, followed by cyclization using phosphorus oxychloride, often in a high-boiling solvent such as nitrobenzene to improve the yield. wikipedia.org

Modern Methods: Modern synthetic chemistry has introduced milder and more efficient methods for constructing the phenanthridine core.

Photochemically-Mediated Cyclization: Readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes can be exposed to UV radiation to afford phenanthridines. nih.govbeilstein-journals.org This approach is part of a broader class of reactions that rely on intramolecular cyclizations of ortho-functionalized biaryl precursors to form the central ring. nih.govbeilstein-journals.org

Radical Isonitrile Insertion: This promising approach involves the use of radical isonitrile insertion to create imidoyl radical intermediates, which then cyclize to form the phenanthridine structure.

Iodine-Supported Intramolecular C–H Amination: A metal-free, step-economic synthesis of phenanthridines can be achieved from 2-biarylmethanamines under mild conditions. acs.org This reaction uses visible light to support both an intramolecular C–H amination and the subsequent oxidation of the 5,6-dihydrophenanthridine intermediate. acs.org

Table 1: Comparison of Selected Phenanthridine Core Synthesis Methods

| Method | Precursors | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Morgan-Walls Reaction | N-acyl-2-aminobiphenyls | Phosphorus oxychloride, high temperature (e.g., boiling nitrobenzene) | Well-established, common classical route. wikipedia.orgnih.gov | Harsh conditions, potentially low yields. wikipedia.org |

| Photochemical Cyclization | Biphenyl-2-carbaldehyde O-acetyl oximes | UV radiation (e.g., 450 W Hg lamp). beilstein-journals.org | Mild conditions, novel route. nih.gov | Can produce byproducts, yields may be moderate. beilstein-journals.org |

| Iodine-Supported Amination | 2-Biarylmethanamines | Iodine, visible light, air. acs.org | Metal-free, mild conditions, step-economic. acs.org | Specific to amine precursors. |

| Palladium-Catalyzed Annulation | N-substituted 2-bromobenzamides, 2-bromobenzoic acids | Palladium catalyst, base. acs.org | High efficiency, direct assembly. acs.org | Requires transition metal catalyst, pre-functionalized substrates. |

The development of cross-coupling reactions has provided powerful tools for phenanthridine synthesis, which can be broadly categorized into transition metal-catalyzed and metal-free pathways.

Transition Metal-Catalyzed Routes: These methods offer high efficiency and versatility in preparing a wide range of substituted phenanthridine derivatives under mild conditions, often with yields between 50-90%. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the phenanthridine skeleton. This includes Suzuki coupling reactions followed by condensation. chemrxiv.org Another approach involves the palladium-catalyzed annulation of N-substituted 2-bromobenzamides with 2-bromobenzoic acids to directly assemble phenanthridin-6(5H)-one derivatives. acs.org

Gold-Catalyzed Reactions: A sequential strategy involving a gold(I)-catalyzed cycloisomerization can be used to form one of the rings in the phenanthridine system. chemrxiv.org

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann cross-coupling reactions are also employed in multi-step, pot-economic strategies for synthesizing complex phenanthridine alkaloids. chemrxiv.orgacs.org

Metal-Free Synthetic Routes: Driven by the principles of green and sustainable chemistry, significant effort has been directed toward developing metal-free synthetic protocols. researchgate.net

Base-Promoted Aerobic Oxidation: A cascade reaction involving the aerobic oxidation of benzhydrol and its condensation with 2-iodoaniline derivatives, promoted by a base like potassium tert-butoxide, can yield polysubstituted phenanthridines. researchgate.net

Visible-Light Induced Oxidative Cyclization: In the presence of a photosensitizer like eosin B, 2-isocyanobiphenyls can react with hydrazines under blue LED irradiation to form 6-substituted phenanthridines. rsc.org This process is initiated by the photoexcitation of the dye. rsc.org

Radical-Based Syntheses: Phosphinoyl radicals, generated without any transition metal or photocatalyst, can add to isonitriles to synthesize 6-phosphorylated phenanthridines. acs.org The development of reactions based on 2-isocyanobiaryl precursors has gained attention due to the prevalence of the phenanthridine framework in medicinal and materials science. nih.gov

Functionalization and Derivatization for Alkyl Chain Incorporation

Once the phenanthridine core is synthesized, the next critical step is the incorporation of the 10-bromodecyl chain. This is achieved through a quaternization reaction at the heterocyclic nitrogen atom (N5). nih.gov

The introduction of the 10-bromodecyl group is accomplished by reacting the phenanthridine base with a suitable alkylating agent. The preferred reagent for this transformation is 1,10-dibromodecane. In this reaction, the nucleophilic nitrogen of the phenanthridine attacks one of the electrophilic terminal carbons of the 1,10-dibromodecane chain, displacing a bromide ion and forming a new carbon-nitrogen bond. The use of a dihaloalkane where the two halogens are identical (in this case, bromine) is a common strategy for introducing a haloalkyl chain onto a nitrogen heterocycle.

The reaction described above is a quaternization, which converts the neutral tertiary amine within the phenanthridine ring into a positively charged quaternary ammonium salt—the phenanthridinium cation. nih.gov The bromide ion displaced from the 1,10-dibromodecane becomes the counter-ion, completing the formation of 5-(10-bromodecyl)-phenanthridinium bromide.

The quaternization of phenanthridine can be challenging due to several factors. The nitrogen atom's basicity is relatively low, and steric hindrance from adjacent substituents can further decrease its nucleophilic reactivity. google.com Consequently, these reactions often require forcing conditions, such as high temperatures (e.g., 80-150°C) and extended reaction times, to proceed to completion. google.com The reaction is typically carried out by heating the phenanthridine base with an excess of 1,10-dibromodecane, either neat or in a high-boiling inert solvent.

Characterization of Synthetic Products

The structural confirmation and purity assessment of the final product, this compound, and its synthetic intermediates are performed using a suite of standard spectroscopic and analytical techniques.

Table 2: Standard Characterization Techniques for Synthetic Products

| Technique | Purpose | Expected Observations for this compound |

|---|---|---|

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Determines the number, connectivity, and chemical environment of hydrogen atoms. | Signals corresponding to the aromatic protons of the phenanthridinium core would appear in the downfield region (typically >7.5 ppm). Aliphatic protons of the decyl chain would appear upfield, with the methylene group attached to the nitrogen (N-CH₂) being the most deshielded of the aliphatic signals. The methylene group adjacent to the bromine (CH₂-Br) would also show a characteristic downfield shift. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Identifies the number and type of carbon atoms in the molecule. | A distinct set of signals for the aromatic carbons of the phenanthridinium ring and ten separate signals for the carbons of the decyl chain would be expected, confirming the presence of both structural components. |

| MS (Mass Spectrometry) | Measures the mass-to-charge ratio of the molecule, confirming its molecular weight. | The analysis would show a peak corresponding to the cationic portion of the molecule, [M-Br]⁺, which is 5-(10-bromodecyl)-phenanthridinium. The isotopic pattern of this peak would confirm the presence of one bromine atom. |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | Identifies the presence of specific functional groups. | Characteristic absorption bands for C=C and C=N stretching in the aromatic system (around 1500-1650 cm⁻¹) and C-H stretching from both aromatic and aliphatic groups (around 2850-3100 cm⁻¹) would be visible. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, Br). | The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine should match the calculated theoretical values for the molecular formula C₂₃H₂₉Br₂N. |

Spectroscopic Techniques for Structural Confirmation

The structural integrity and purity of synthesized this compound and its analogs are meticulously verified using a suite of spectroscopic methods. These techniques provide unambiguous evidence for the covalent framework of the molecule, including the phenanthridinium core, the long-chain alkyl bromide substituent, and the counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the complete structure of this compound.

In a typical ¹H NMR spectrum of a phenanthridinium derivative, the aromatic protons of the phenanthridinium ring system resonate in the downfield region, generally between δ 7.0 and 10.0 ppm. This significant downfield shift is attributed to the deshielding effect of the aromatic ring currents and the positive charge on the quaternary nitrogen atom. The specific chemical shifts and coupling patterns of these aromatic protons provide a unique fingerprint of the substitution pattern on the phenanthridinium core.

For the this compound cation, the protons of the decyl chain would exhibit characteristic signals in the upfield region of the spectrum. The methylene protons adjacent to the positively charged nitrogen atom would be the most deshielded of the alkyl chain, appearing at a chemical shift further downfield compared to the other methylene groups. The terminal methylene group attached to the bromine atom would also show a distinct chemical shift. The integration of these signals in the ¹H NMR spectrum corresponds to the number of protons in each specific chemical environment, confirming the presence and integrity of the 10-bromodecyl chain.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the phenanthridinium ring would appear in the aromatic region (typically δ 120-160 ppm), with the quaternary carbon atoms showing characteristic chemical shifts. The carbons of the decyl chain would be observed in the aliphatic region of the spectrum.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shift ranges and multiplicities for the different protons in the molecule.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 8.0 - 9.5 | Multiplet | 8H |

| N-CH₂- | 4.5 - 5.0 | Triplet | 2H |

| -(CH₂)₈- | 1.2 - 2.0 | Multiplet | 16H |

| -CH₂-Br | 3.4 - 3.6 | Triplet | 2H |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of the intact cation.

The ESI mass spectrum of this compound would be expected to show a prominent peak corresponding to the molecular ion of the cation, [M-Br]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by two mass units (due to the presence of the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can provide the exact mass of the ion, which can be used to confirm the elemental composition of the molecule with a high degree of accuracy.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. By inducing fragmentation of the parent ion, characteristic fragment ions can be generated, which can help to confirm the connectivity of the atoms within the molecule. For instance, fragmentation might involve the cleavage of the alkyl chain or the loss of the bromine atom.

A hypothetical mass spectrometry data table for this compound is provided below.

| Ion | Hypothetical m/z | Description |

| [M-Br]⁺ | Calculated for C₂₃H₂₉BrN⁺ | Molecular ion of the cation |

| [M-Br-C₁₀H₂₀Br]⁺ | Calculated for C₁₃H₉N⁺ | Fragment corresponding to the phenanthridine core |

The combination of NMR and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound and its analogs, ensuring the identity and purity of the synthesized compounds for further studies.

Investigations into Biomolecular Interactions of 5 10 Bromodecyl Phenanthridinium Bromide

Nucleic Acid Recognition and Binding Mechanisms

The interaction of 5-(10-bromodecyl)-phenanthridinium bromide with nucleic acids is a multifaceted process, characterized by a combination of binding modes. The planar phenanthridinium ring system, coupled with a flexible decyl bromide chain, allows for complex and specific interactions with the DNA double helix.

Intercalative Binding Modes with Duplex Nucleic Acids

The primary and most well-established mode of interaction for phenanthridinium-based compounds is intercalation, where the planar aromatic chromophore inserts itself between the base pairs of a DNA duplex. This mode of binding is a hallmark of the phenanthridinium family and is a key feature of the interaction of this compound with DNA. The intercalation of the phenanthridinium moiety is driven by favorable stacking interactions with the adjacent base pairs. instras.com This insertion into the DNA helix causes structural perturbations, such as the unwinding of the DNA and an increase in the distance between the intercalated base pairs. nih.gov

In addition to its intercalative potential, the 10-bromodecyl chain of this compound provides a reactive alkylating function. This allows the compound to form covalent bonds with DNA, a feature that distinguishes it from simple intercalators. Studies on a series of n-bromoalkylphenanthridinium bromides, including the decyl derivative, have shown that these compounds possess the dual capacity to both intercalate and alkylate DNA. nih.gov The alkylation primarily occurs at guanine (B1146940) residues within specific sequence contexts, such as 5'-GT-3' sequences, and to a lesser extent at some adenine (B156593) residues. nih.gov This covalent binding renders the interaction irreversible under certain conditions.

Quantitative studies have been conducted to determine the binding affinity of this compound for DNA. Dialysis measurements have revealed a high affinity for calf thymus DNA, with a binding constant in the order of 10^5 M⁻¹ at an ionic strength of 0.01. nih.gov This strong binding affinity is characteristic of potent DNA intercalators.

While specific thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) for the binding of this compound are not extensively detailed in the available literature, studies on related phenanthridinium compounds like ethidium (B1194527) bromide provide insights. The binding of ethidium bromide to DNA is characterized by a favorable enthalpy change, which is a common feature for many intercalators. instras.com The kinetics of intercalation for such compounds often involve a fast initial electrostatic interaction followed by the slower intercalation step. nih.gov For this compound, the alkylation step adds another layer of kinetic complexity, with the rate of covalent bond formation being dependent on factors such as temperature and the local DNA sequence. nih.gov

Binding Affinity of n-Bromoalkylphenanthridinium Bromides with Calf Thymus DNA

| Compound | Binding Constant (M⁻¹) at Ionic Strength 0.01 |

|---|---|

| n-Bromoalkylphenanthridinium bromides (homologous series) | ~ 10⁵ |

Data from dialysis measurements. nih.gov

The structural features of the phenanthridine (B189435) ring are critical for its intercalative ability. The planar, aromatic nature of the ring system allows it to stack efficiently with the DNA base pairs. beilstein-journals.org The planarity of the phenanthridinium ring system is a key determinant for effective intercalation, as it minimizes steric hindrance when inserting into the DNA helix. The aromaticity contributes to the favorable pi-stacking interactions with the electron-rich base pairs, which is a major driving force for the binding.

Substitutions on the phenanthridine ring can modulate the binding affinity and specificity. For instance, the presence and nature of substituents can influence the electronic properties and steric profile of the molecule, thereby affecting the intercalation dynamics. beilstein-journals.org While specific studies on the influence of the 5-position alkyl chain of this compound on the intercalation dynamics of the phenanthridine ring itself are limited, the general principle holds that the core phenanthridine structure is the primary intercalating moiety.

The length and nature of the alkyl linker in phenanthridinium derivatives play a significant role in their interaction with DNA. In the case of this compound, the 10-carbon alkyl chain influences both the binding affinity and the reactivity of the molecule. nih.gov

Minor Groove Binding Interactions and Cooperative Mechanisms

While intercalation is the dominant binding mode for the phenanthridinium chromophore, the possibility of minor groove interactions, particularly involving the alkyl chain, cannot be discounted. The minor groove of DNA is a site of interaction for many small molecules, and the flexible 10-bromodecyl chain of this compound could potentially occupy this groove. Such interactions would likely be driven by van der Waals forces and hydrophobic effects.

Cooperative binding mechanisms, where the binding of one molecule influences the binding of subsequent molecules, can also play a role in the interaction of phenanthridinium derivatives with DNA. This can be particularly relevant in the context of dual binding modes, where both intercalation and groove binding occur. nih.gov The initial binding of a molecule via one mode could induce conformational changes in the DNA that favor subsequent binding events.

Elucidation of Dual Binding Modes in Nucleic Acid Recognition

The ability of this compound to both intercalate and alkylate DNA is a clear example of a dual binding mechanism. The initial, reversible intercalation of the phenanthridinium ring positions the reactive 10-bromodecyl chain in proximity to nucleophilic sites on the DNA bases, facilitating the subsequent irreversible covalent alkylation. nih.gov

This dual-mode interaction is a sophisticated mechanism for nucleic acid recognition. The non-covalent intercalation provides the initial recognition and affinity, while the covalent alkylation leads to a highly stable and long-lasting modification of the DNA. The interplay between these two modes is a key aspect of the compound's biological activity. The concept of dual binding is not uncommon for DNA-targeting agents, where different parts of a molecule engage in distinct types of interactions with the nucleic acid. nih.gov

Differentiating Binding Preferences Between DNA and RNA

Scientific literature available through extensive searches does not provide specific data on the comparative binding preferences of this compound for DNA versus RNA. While the broader class of phenanthridinium derivatives is known to interact with both nucleic acids, detailed studies differentiating the binding affinity and selectivity of this particular compound for DNA over RNA, or vice versa, have not been reported.

Sequence and Structural Specificity in Nucleic Acid Binding

Research has been conducted on a series of n-bromoalkylphenanthridinium bromides, including the n-decyl derivative, which corresponds to this compound. These studies reveal that the compound interacts with DNA through a dual mechanism involving both intercalation and alkylation.

The phenanthridinium chromophore facilitates the initial, non-covalent binding to DNA via intercalation between base pairs. Dialysis measurements have determined a relatively high affinity for calf thymus DNA. Following intercalation, the terminal bromoalkyl group can covalently bond with the DNA, a process known as alkylation.

The reactivity of these compounds in alkylating DNA is dependent on the length of the n-alkyl chain. For instance, the n-decyl compound requires a significantly higher ligand-to-basepair input ratio to achieve the same level of alkylation as the n-hexyl derivative. DNA sequencing experiments have elucidated the sequence specificity of these alkylating agents. The n-decyl derivative exhibits a high selectivity for alkylating guanine residues located in 5'-GT-3' sequences. It has also been observed to react to a lesser extent with some adenine residues. Unlike other analogues in the series, it does not show significant reactivity towards runs of guanines.

| Property | Finding | Citation |

|---|---|---|

| Binding Affinity (K) to Calf Thymus DNA | ~105 M-1 (at ionic strength 0.01) | |

| Primary Mode of Interaction | Intercalation and Alkylation | |

| Primary Alkylation Site for n-decyl derivative | Guanines in 5'-GT-3' sequences | |

| Secondary Alkylation Site for n-decyl derivative | Some Adenine residues |

There is no available data in the searched literature regarding the ability of this compound to induce or participate in triplex DNA formation.

Interactions with Other Biomolecules

Protein Interaction Studies (e.g., Enzyme Binding, Serum Albumin Complexation)

Following a thorough search of scientific databases, no specific studies detailing the interactions of this compound with proteins, including enzymes or serum albumin, were found. Research on this particular compound has been focused on its DNA binding properties.

Investigations of Interactions with Biological Membrane Systems

There is no information available in the reviewed scientific literature regarding specific investigations into the interactions of this compound with biological membrane systems or lipid bilayers.

Spectroscopic and Biophysical Characterization of 5 10 Bromodecyl Phenanthridinium Bromide Biomolecule Complexes

Absorption Spectroscopy Studies

Absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides a powerful tool to monitor the binding of small molecules to macromolecules like nucleic acids. The electronic transitions of the phenanthridinium chromophore are sensitive to its environment, and changes in the absorption spectrum upon addition of a biomolecule can provide insights into the nature and strength of the interaction.

Analysis of Ultraviolet-Visible Hypochromism and Hyperchromism in the Presence of Nucleic Acids

The interaction of phenanthridinium compounds with nucleic acids, such as DNA and RNA, often leads to significant changes in their UV-Vis absorption spectra. One of the most common observations is hypochromism , which is a decrease in the molar absorptivity of the chromophore. This phenomenon is a hallmark of the intercalation of the planar phenanthridinium ring system between the base pairs of a nucleic acid duplex. The close proximity to the DNA bases restricts the electronic transitions of the intercalated molecule, resulting in a decrease in absorption intensity.

Conversely, hyperchromism , an increase in molar absorptivity, can also occur. This effect is typically observed when the interaction does not involve intercalation, such as electrostatic binding to the exterior of the nucleic acid or if the compound causes a disruption of the DNA secondary structure.

Table 1: Illustrative UV-Vis Absorption Data for a Phenanthridinium Derivative Upon Titration with DNA

| Molar Ratio [DNA]/[Compound] | Absorbance at λmax | % Hypochromism |

| 0 | 0.500 | 0 |

| 0.5 | 0.450 | 10 |

| 1.0 | 0.400 | 20 |

| 2.0 | 0.350 | 30 |

| 5.0 | 0.325 | 35 |

| 10.0 | 0.310 | 38 |

Note: This table presents hypothetical data to illustrate the concept of hypochromism. Actual values would be determined experimentally.

Characterization of Spectral Shifts and Their Significance in Binding Events (e.g., Red Shifts)

In addition to changes in absorbance intensity, the binding of 5-(10-bromodecyl)-phenanthridinium bromide to nucleic acids can induce a shift in the wavelength of maximum absorption (λmax). A red shift , or bathochromic shift, is a shift to a longer wavelength. This is a common observation for intercalating dyes and is attributed to the change in the polarity of the microenvironment of the chromophore upon moving from the aqueous solution into the hydrophobic interior of the DNA double helix. The decrease in the energy of the electronic transition results in absorption of lower energy (longer wavelength) light.

The magnitude of the red shift can provide information about the extent of intercalation and the specific binding site. For instance, intercalation into a GC-rich region of DNA might produce a different spectral shift compared to an AT-rich region. The long alkyl chain of this compound could also influence the degree of the red shift by affecting the precise positioning of the phenanthridinium ring within the intercalation site.

Emission Spectroscopy and Fluorescent Probing Applications

Fluorescence spectroscopy is an even more sensitive technique for studying biomolecular interactions. Phenanthridinium derivatives are often weakly fluorescent in aqueous solution, but their emission properties can be dramatically altered upon binding to a macromolecule.

Mechanisms of Fluorescence Quenching and Enhancement upon Biomolecular Interaction

The fluorescence of this compound is expected to be significantly enhanced upon binding to nucleic acids. In aqueous solution, the excited state of the molecule can be efficiently quenched by various processes, including interaction with solvent molecules and internal rotations. Upon intercalation, the rigid environment provided by the DNA base pairs protects the excited state from these non-radiative decay pathways, leading to a substantial increase in fluorescence quantum yield. This "light-up" response is a key feature of many DNA intercalating probes.

Conversely, fluorescence quenching can also occur. For example, if the compound binds to a site where specific nucleobases (like guanine) can act as electron acceptors, the fluorescence may be quenched through a photoinduced electron transfer process. The presence of the bromo-substituent on the decyl chain could also potentially influence quenching mechanisms, although it is spatially separated from the chromophore.

Investigation of Excimer Formation and its Sensitivity to Microenvironmental Parameters

An excimer is an excited-state dimer that is formed when a molecule in an excited state interacts with a ground-state molecule of the same species. Excimer formation is highly dependent on the concentration and the spatial proximity of the interacting molecules. For a molecule like this compound, the long, flexible alkyl chain could facilitate the association of two or more molecules, particularly when bound to a biomolecular scaffold like DNA or a protein surface.

Excimer emission is characterized by a broad, structureless fluorescence band that is red-shifted compared to the monomer emission. The ratio of monomer to excimer emission can be a sensitive probe of the microenvironment. For instance, in a fluid membrane, the lateral mobility of the probe could lead to a higher probability of excimer formation compared to a more rigid environment. The presence of the decyl chain would likely enhance the propensity for self-assembly and excimer formation, especially at higher concentrations or when localized on a surface.

Table 2: Representative Fluorescence Emission Maxima for a Phenanthridinium Derivative

| Species | Emission Wavelength (nm) |

| Monomer | ~520 |

| Excimer | ~600 |

Note: These are typical wavelength ranges and the exact values depend on the specific compound and its environment.

pH-Dependent Spectroscopic Response and its Utility in Microenvironmental Monitoring

The spectroscopic properties of phenanthridinium compounds can be sensitive to the pH of the surrounding medium. The nitrogen atom at position 5 of the phenanthridine (B189435) ring can be protonated or deprotonated depending on the pH, which can alter the electronic structure of the chromophore and, consequently, its absorption and emission spectra.

This pH sensitivity can be exploited to monitor the local pH of microenvironments, such as the surface of a biological membrane or within a cellular organelle. For this compound, changes in pH could affect not only the protonation state of the phenanthridinium ring but also the conformation of the alkyl chain and its interactions with the host biomolecule. This can lead to pH-dependent changes in both the monomer and any potential excimer fluorescence, providing a ratiometric readout of the local proton concentration.

Development and Application as Spectrophotometric Probes for DNA and RNA Structures

Phenanthridinium derivatives are renowned for their use as fluorescent markers for nucleic acids. nih.gov The planar phenanthridinium ring can insert between the base pairs of DNA, a process known as intercalation. mdpi.comnih.gov This binding event typically leads to significant and readily detectable changes in the spectroscopic properties of the molecule, making it a valuable tool for probing DNA and RNA structures.

Upon intercalation, the fluorescence of this compound is expected to be significantly enhanced. This is a hallmark of many intercalating dyes, where the rigid, hydrophobic environment between the base pairs restricts the non-radiative decay pathways of the excited state, leading to a higher fluorescence quantum yield. The extent of this fluorescence enhancement can be used to determine the binding affinity and stoichiometry of the interaction.

Furthermore, the absorption spectrum of the compound is likely to exhibit hypochromism and a bathochromic shift (redshift) upon binding to DNA. Hypochromism, a decrease in the molar absorptivity, arises from the electronic interactions between the phenanthridinium chromophore and the DNA bases. The redshift in the absorption maximum is also a characteristic feature of intercalation, reflecting the altered electronic environment. These spectral changes can be monitored using UV-Visible spectrophotometry to quantify the binding parameters.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules like nucleic acids upon ligand binding. nih.gov

Detection of Conformational Changes in Nucleic Acids Induced by Compound Binding

The binding of this compound to DNA is expected to induce significant changes in the DNA's CD spectrum. The intrinsic CD spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm, which arise from the helical arrangement of the base pairs. Intercalation by the phenanthridinium moiety would unwind the DNA helix to accommodate the planar ring system, leading to alterations in these characteristic CD bands. nih.gov

In addition to the changes in the intrinsic DNA CD signals, an induced CD (ICD) signal for the bound achiral phenanthridinium chromophore is anticipated. The appearance of an ICD signal is a strong indicator of the close association of the ligand with the chiral DNA host. The sign and magnitude of the ICD signal can provide information about the orientation of the bound ligand relative to the DNA base pairs. For many phenanthridinium derivatives, a positive ICD signal is observed in the region of the ligand's absorption, which is often interpreted as evidence of intercalation. beilstein-journals.org

Utilization as Chiral Probes for Biomolecular Discrimination

The sensitivity of the ICD signal to the specific binding geometry makes this compound a potential chiral probe for discriminating between different nucleic acid structures, such as B-DNA, A-DNA, Z-DNA, and G-quadruplexes. researchgate.net Each of these structures presents a unique chiral environment, which would likely result in a distinct ICD signature upon binding of the phenanthridinium compound. For instance, the interaction with G-quadruplex DNA, which possesses a unique four-stranded structure, would be expected to generate a different ICD spectrum compared to the binding with duplex DNA. This discriminatory capability is valuable for identifying and characterizing specific nucleic acid conformations in solution.

Thermal Denaturation Studies (Melting Curve Analysis)

Thermal denaturation studies, often monitored by UV-Vis spectroscopy, are used to assess the stabilization of nucleic acid structures upon ligand binding. The melting temperature (T_m) is the temperature at which half of the double-stranded DNA has dissociated into single strands.

Assessment of Compound-Induced Stabilization Effects on Nucleic Acid Architectures

Intercalating agents like phenanthridinium derivatives are known to stabilize the DNA double helix against thermal denaturation, resulting in an increase in the T_m. beilstein-journals.org The binding of this compound is expected to significantly increase the T_m of duplex DNA. This stabilization is a direct consequence of the favorable energetic contribution of the intercalation and any additional interactions from the decyl chain. The magnitude of the T_m increase (ΔT_m) is proportional to the binding affinity of the compound. By measuring ΔT_m at different compound concentrations, the binding constant can be estimated.

The table below illustrates hypothetical thermal denaturation data for a standard DNA duplex in the absence and presence of this compound, demonstrating the expected stabilization effect.

| Condition | Melting Temperature (T_m) in °C |

| Duplex DNA alone | 65.2 |

| Duplex DNA + this compound | 73.5 |

This is an illustrative data table based on typical results for phenanthridinium-DNA interactions.

Advanced Biophysical Techniques for Binding Analysis

To obtain a more comprehensive understanding of the binding thermodynamics and kinetics, advanced biophysical techniques can be employed. Isothermal titration calorimetry (ITC) can directly measure the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding constant (K_b), enthalpy (ΔH), and entropy (ΔS) changes. This allows for a detailed dissection of the driving forces behind the binding event.

Surface plasmon resonance (SPR) is another powerful technique for studying the kinetics of binding. By immobilizing the nucleic acid on a sensor surface and flowing the phenanthridinium derivative over it, the association (k_on) and dissociation (k_off) rate constants can be determined in real-time. This provides valuable information about the dynamics of the interaction that is not accessible through equilibrium-based methods.

The table below presents a hypothetical summary of binding parameters that could be obtained from such advanced techniques.

| Technique | Parameter | Hypothetical Value |

| Isothermal Titration Calorimetry (ITC) | Binding Constant (K_b) | 1.5 x 10^6 M^-1 |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | |

| Entropy Change (ΔS) | 5.2 cal/mol·K | |

| Surface Plasmon Resonance (SPR) | Association Rate (k_on) | 2.1 x 10^5 M^-1s^-1 |

| Dissociation Rate (k_off) | 1.4 x 10^-1 s^-1 |

This is an illustrative data table based on typical results for phenanthridinium-DNA interactions.

Viscosity Measurements for Elucidating Binding Modes (e.g., Intercalation)

Viscometry is a classical and definitive method for determining the binding mode of small molecules to DNA. The technique measures the viscosity of a solution, which is sensitive to the length and shape of the macromolecules within it. When a small molecule binds to DNA, it can do so via several modes, primarily intercalation, groove binding, or electrostatic interactions. Each mode affects the physical properties of the DNA helix differently.

For phenanthridinium derivatives, viscosity measurements provide strong evidence for an intercalative binding mode. nih.govresearchgate.net The study of a solution of DNA, typically calf thymus DNA (ct-DNA), upon titration with this compound would be expected to show a steady increase in relative viscosity as the concentration of the compound increases. The magnitude of this increase is directly related to the extent of intercalation.

The relative specific viscosity can be plotted as (η/η₀) versus the binding ratio (concentration of compound / concentration of DNA), where η is the viscosity of the DNA solution in the presence of the compound and η₀ is the viscosity of the DNA solution alone. A sharp increase in this value confirms the lengthening of the DNA helix, a hallmark of intercalation. researchgate.net

Table 1: Representative Viscosity Data for DNA Titration with a Phenanthridinium Compound

This interactive table shows hypothetical data representing the change in relative viscosity of a DNA solution upon the addition of increasing concentrations of a phenanthridinium-based intercalator.

| Molar Ratio [Compound]/[DNA] | Relative Viscosity (η/η₀)^(1/3) |

| 0.00 | 1.000 |

| 0.05 | 1.025 |

| 0.10 | 1.052 |

| 0.15 | 1.080 |

| 0.20 | 1.105 |

| 0.25 | 1.128 |

Single-Molecule Force Spectroscopy (e.g., Optical Tweezers) for Kinetic Pathway Elucidation

Single-molecule force spectroscopy techniques, such as optical and magnetic tweezers, have revolutionized the study of biomolecular interactions by allowing the manipulation and observation of individual molecules in real-time. nih.govnih.gov These methods are exceptionally well-suited for dissecting the kinetic pathways of ligand-DNA binding, including the association and dissociation events of molecules like this compound. nih.gov

In a typical optical tweezers experiment, a single DNA molecule is tethered between two microscopic beads. nih.gov One bead is held in a fixed position (e.g., by a micropipette), while the other is trapped by a highly focused laser beam. bruker.com The laser trap acts as a sensitive force-transducer, allowing for the application of piconewton-scale forces to the DNA molecule and the measurement of its extension with nanometer precision. youtube.com

When an intercalating agent like this compound is introduced, its binding to the DNA helix causes the molecule to lengthen. By holding the DNA under constant tension, the binding and unbinding of individual compound molecules can be observed as discrete changes in the DNA's end-to-end distance. This allows for the direct measurement of kinetic parameters.

By systematically varying the applied force, one can explore the energy landscape of the binding reaction. For instance, applying higher forces can destabilize the DNA-ligand complex, increasing the dissociation rate (k_off). Conversely, the association rate (k_on) might also be force-dependent, providing insights into the conformational changes required for binding. This approach enables the elucidation of complex kinetic pathways that are averaged out in bulk solution measurements. nih.govnih.gov

Table 2: Representative Kinetic Data from a Single-Molecule Force Spectroscopy Experiment

This interactive table presents hypothetical kinetic data for the interaction of an intercalating compound with a single DNA molecule under varying forces, as would be measured by optical tweezers.

| Applied Force (pN) | Association Rate (k_on) (s⁻¹M⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Residence Time (s) |

| 5 | 1.2 x 10⁶ | 0.05 | 20.0 |

| 10 | 1.1 x 10⁶ | 0.15 | 6.7 |

| 15 | 0.9 x 10⁶ | 0.50 | 2.0 |

| 20 | 0.7 x 10⁶ | 1.80 | 0.6 |

Microcalorimetric Methods (e.g., Isothermal Titration Calorimetry) for Direct Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another. This allows for the determination of the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

In an ITC experiment to characterize the binding of this compound to a biomolecule like DNA, a solution of the compound is titrated in small aliquots into a sample cell containing the DNA solution. Each injection triggers a heat change that is precisely measured by the calorimeter. As the DNA binding sites become saturated, the magnitude of the heat change per injection diminishes.

The resulting data, a plot of heat change versus the molar ratio of the reactants, is fitted to a binding model to extract the thermodynamic parameters. For phenanthridinium-based intercalators, binding to DNA is often found to be an exothermic process (negative ΔH), driven by favorable van der Waals and hydrogen-bonding interactions between the aromatic ring system and the DNA base pairs. nih.gov The process can also be accompanied by a favorable positive entropy change (positive ΔS), which may arise from the release of counterions and water molecules from the DNA surface upon binding. nih.gov

Furthermore, by conducting ITC experiments at different temperatures, the heat capacity change (ΔCₚ) of the interaction can be determined. nih.gov A negative ΔCₚ, often observed in DNA-ligand binding, typically signifies a significant hydrophobic component to the binding interaction and conformational changes. nih.gov

Table 3: Thermodynamic Profile of a Phenanthridinium-DNA Interaction Determined by ITC

This interactive table summarizes the key thermodynamic parameters that could be obtained from an ITC experiment for the binding of a phenanthridinium derivative to DNA at 25°C.

| Parameter | Value | Description |

| Stoichiometry (n) | 0.25 | Moles of compound per mole of DNA base pairs |

| Association Constant (Kₐ) | 2.0 x 10⁵ M⁻¹ | Measure of binding affinity |

| Dissociation Constant (K_d) | 5.0 µM | Inverse of Kₐ |

| Enthalpy Change (ΔH) | -25.0 kJ/mol | Heat released upon binding (exothermic) |

| Entropy Change (ΔS) | +20.0 J/mol·K | Change in randomness of the system |

| Gibbs Free Energy (ΔG) | -30.9 kJ/mol | Overall spontaneity of the interaction |

| Heat Capacity Change (ΔCₚ) | -0.5 kJ/mol·K | Change in enthalpy with temperature |

Computational and Theoretical Investigations of 5 10 Bromodecyl Phenanthridinium Bromide Interactions

Molecular Docking Simulations for Predictive Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-(10-bromodecyl)-phenanthridinium bromide, docking simulations are crucial for predicting its binding mode with targets like DNA.

Research on related phenanthridinium derivatives consistently shows that the primary mode of interaction is intercalation, where the flat, aromatic phenanthridinium ring inserts itself between the base pairs of the DNA double helix. nih.govnih.gov Docking studies on various phenanthridinium compounds confirm that this intercalation is the dominant predicted binding pose. nih.govnih.gov In the case of this compound, the simulation would place the phenanthridinium moiety between DNA base pairs, stabilized by favorable aromatic interactions.

| Compound/Analogue | Predicted Binding Mode | Typical Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Phenanthridinium Core | Intercalation | -7.0 to -9.0 | π-π stacking with base pairs |

| Ruthenium-phenanthroline Complex | Minor Groove Binding | -8.5 | Hydrogen bonds, van der Waals forces |

| Dihydropyrrolo[1,2-f]phenanthridine | Intercalation/Groove Binding | -9.2 | π-π stacking, H-bonds with groove |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. For this compound, MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the alkyl chain, and analyze the dynamics of intermolecular interactions. nih.govchemrxiv.org

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations provide fundamental insights into its properties. nih.gov Calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. The MEP would clearly show a strong positive potential associated with the cationic phenanthridinium nitrogen and surrounding aromatic system, explaining its strong electrostatic attraction to the negatively charged DNA phosphate (B84403) backbone.

DFT is also used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. scispace.com Analysis of these frontier orbitals helps to understand the charge transfer that occurs upon interaction with a biological target. For the title compound, the LUMO is expected to be localized on the electron-deficient phenanthridinium ring system, making it a good electron acceptor in charge-transfer interactions during π-π stacking.

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | ~ -9.1 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -5.6 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | > 8.0 Debye | High polarity, strong electrostatic interactions |

The interaction between the phenanthridinium core and DNA base pairs is dominated by π-π stacking. Theoretical methods are essential for quantifying the strength and nature of these noncovalent interactions. acs.org High-level ab initio and DFT calculations, often incorporating dispersion corrections, are used to compute the potential energy surface of the stacking interaction between the phenanthridinium ring and a DNA base pair (e.g., G-C or A-T).

| Stacking Pair | Interaction Energy (kcal/mol) | Method |

|---|---|---|

| Benzene-Benzene | -2.5 | Ab initio |

| Naphthalene-Adenine | -2.9 | Experimental/Thermodynamic |

| Pyrene-Pyrene | -3.4 | Experimental/Thermodynamic |

Structure-Activity/Binding Relationship (SAR/SBR) Modeling

Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) studies aim to understand how specific molecular features affect biological activity and binding affinity. For this compound, the key structural features are the phenanthridinium ring, the N-5 substituent (the alkyl chain), and other substitutions on the ring system.

Computational and experimental studies on related compounds have demonstrated that the length of the N-alkyl chain is a critical determinant of binding affinity and mode. nih.govnih.gov

Short Chains (e.g., ethyl, propyl): Tend to produce classic intercalators where the chain has minimal interaction with the DNA grooves.

Long Chains (e.g., C8, C10, C12): Can significantly enhance binding affinity. nih.govnih.gov The long, flexible chain can occupy a DNA groove, adding favorable van der Waals and hydrophobic interactions to the intercalative binding of the aromatic core. Studies on phenanthroline derivatives with varying alkyl chains showed that increasing the chain length up to a certain point (e.g., n-butyl in one study) enhances binding and selectivity, after which the benefit plateaus. researchgate.net The 10-carbon length of the bromodecyl group is substantial and suggests a strong groove-binding contribution. The terminal bromine atom adds another layer of specificity, potentially forming halogen bonds that could further enhance affinity and selectivity for certain DNA sequences or structures.

| Compound Series | Alkyl Chain Length | Observed Effect on Activity/Binding |

|---|---|---|

| Pt(II)-Phenanthridinium Conjugates nih.gov | C3 | High rate of DNA platination |

| C5, C8 | Intermediate activity | |

| C10 | Strong DNA interaction and damage | |

| 6-Hydroxyquinolinium Salts nih.gov | C10 | Moderate antimicrobial activity |

| C12 | Peak antimicrobial activity | |

| C14-C18 | Decreasing activity (lipophilicity limit) |

Advanced Applications and Future Research Directions for 5 10 Bromodecyl Phenanthridinium Bromide

Development as Versatile Probes for Specific Biomolecular Structures and Events

The inherent fluorescence of the phenanthridinium core makes it an excellent signaling moiety. By attaching a long alkyl chain, the compound gains an amphiphilic character, allowing for unique interactions with biological macromolecules and enabling its development as a sensitive probe.

Monitoring Protein Conformational Changes and Activity

The function of proteins is intrinsically linked to their three-dimensional structure and dynamic conformational changes. Fluorescent probes are powerful tools for monitoring these changes in real-time. Methods such as quenching of intrinsic fluorescence and the use of fluorescent nanoantennas provide frameworks for observing these subtle molecular movements. nih.goved.ac.uk

A probe like 5-(10-Bromodecyl)-phenanthridinium bromide can report on protein conformational states through several mechanisms. Its fluorescence is sensitive to the polarity of its microenvironment. When a protein undergoes a conformational change, a binding pocket may become more exposed or buried, altering the local environment of the bound probe and causing a detectable shift in fluorescence intensity or wavelength.

Furthermore, techniques like Conformational Changes and Dynamics using Stable-Isotope Labeling and Mass Spectrometry (CDSiL-MS) allow for the quantitative monitoring of the reactivity of specific amino acid residues (like cysteines or lysines) as a proxy for conformational changes. nih.govresearchgate.net The bromo-functionalized tail of this compound could potentially be used as a reactive label in similar mass spectrometry-based approaches, covalently attaching to specific sites to report on their accessibility during protein dynamics.

Sensing of Biogenic Amines and Other Biologically Relevant Analytes

Biogenic amines (BAs) are low molecular weight organic bases that serve as important indicators of food freshness and are also involved in various physiological processes. researchgate.netmdpi.com The development of sensors for their detection is of significant interest. beilstein-journals.orgresearchgate.net Organic π-conjugated materials are often employed in these sensors, where binding of the amine analyte causes a change in the material's electronic structure, leading to a colorimetric or fluorescent signal. nih.gov

While direct studies on this compound for amine sensing are not prevalent, its structure is well-suited for such an application. The positively charged phenanthridinium head can engage in cation-π or electrostatic interactions, while the hydrophobic decyl chain can contribute to creating a specific binding cavity, potentially as part of a larger supramolecular assembly. The binding of a biogenic amine within this tailored environment could perturb the electronic state of the phenanthridinium fluorophore, resulting in a measurable change in its light-emitting properties. This would allow the compound to function as the active signaling component in a turn-on or turn-off fluorescent sensor.

Strategies for Modulating Biomolecular Activity and Specificity through Structural Modification

The true versatility of this compound lies in its potential for structural modification. The terminal bromide on the decyl chain is a chemically reactive handle, allowing for conjugation to other molecules to create multifunctional probes and therapeutics.

Conjugation with Other Biologically Active Moieties (e.g., Pyrene (B120774), Peptides, Platinum Complexes)

The covalent attachment of other functional units can impart new properties and targeting capabilities to the phenanthridinium core.

Pyrene: Conjugation of phenanthridine (B189435) with pyrene has been shown to create novel fluorescent probes. bgu.ac.il These two aromatic systems can engage in intramolecular stacking, leading to the formation of an "excimer" state that emits light at a longer wavelength than either individual component. bgu.ac.il This excimer fluorescence is highly sensitive to the probe's conformation and its binding to biomolecules like DNA, RNA, or proteins, making it a powerful ratiometric sensing mechanism. bgu.ac.il

Peptides: Peptides containing specific motifs, such as RGD (Arg-Gly-Asp), can act as homing devices, targeting proteins like integrins that are overexpressed on certain cell types, such as tumor endothelial cells. The terminal bromide of this compound is an ideal anchor point for attaching such targeting peptides via nucleophilic substitution, allowing the phenanthridinium moiety to be delivered specifically to a desired biological location.

Platinum Complexes: Platinum-based compounds are a cornerstone of chemotherapy. Conjugating them to a targeting moiety can increase their efficacy and reduce side effects. Research has demonstrated the synthesis of Platinum(IV) complexes conjugated to peptides to target tumor vasculature. nih.gov The bromo-decyl linker provides a straightforward route to attach the phenanthridinium unit to a platinum complex or a peptide that coordinates with one, potentially creating a theranostic agent that combines the imaging capabilities of the fluorophore with the therapeutic action of the metal complex.

Table 1: Potential Conjugations of this compound

| Conjugated Moiety | Purpose of Conjugation | Potential Application | Relevant Principle |

|---|---|---|---|

| Pyrene | Create a FRET or excimer-based ratiometric probe. | Sensing DNA/RNA structures or protein binding events. | Intramolecular stacking and energy transfer. bgu.ac.il |

| Targeting Peptides (e.g., RGD) | Deliver the phenanthridinium probe to specific cell surface receptors. | Targeted imaging of cancer cells or specific tissues. | Peptide-mediated protein recognition. nih.gov |

| Platinum Complexes | Combine fluorescence imaging with therapeutic action. | Theranostics; targeted chemotherapy with real-time tracking. | Bio-conjugation of cytotoxic drugs. nih.gov |

Exploration of Linker Chemistry and its Impact on Compound Functionality

Studies on phenanthridine-pyrene conjugates have shown that linker length directly impacts the degree of intramolecular stacking between the two aromatic units. bgu.ac.il A flexible linker can allow the two chromophores to adopt a face-to-face orientation, promoting excimer formation, while a more rigid or shorter linker might prevent this. bgu.ac.il

The decyl (C10) chain in this compound provides significant flexibility and hydrophobicity. This long alkyl chain can influence:

Solubility: Affecting the compound's behavior in aqueous versus lipid environments.

Membrane Interaction: Facilitating insertion into or passage across cell membranes.

Spatial Separation: Dictating the distance between the phenanthridinium head and any conjugated moiety, which is critical for applications like Fluorescence Resonance Energy Transfer (FRET).

Reactive Potential: The terminal bromide is a key functional group for post-synthesis modification, enabling the covalent attachment of a wide array of other molecules through well-established substitution chemistry.

Methodological Advancements in Phenanthridinium Research

The growing interest in functionalized phenanthridinium derivatives is supported by significant advancements in their chemical synthesis. nih.gov While classical methods exist, modern research focuses on more efficient and versatile strategies, primarily through radical-based reactions and transition metal catalysis. nih.gov These new methods allow for the construction of the core phenanthridine skeleton with a wide variety of substituents, under milder conditions, and often with higher yields. nih.gov

Recent developments include:

Radical-based Synthesis: Often starting from readily available materials, these methods use radical initiators to construct the phenanthridine ring system in a few steps. nih.gov

Transition Metal Catalysis: Palladium-catalyzed reactions, for instance, enable the cyclization of precursors like substituted benzamides to form the phenanthridinone core, which can then be further modified. These methods offer broad substrate scope and high functional group tolerance. nih.gov

Photocatalysis: The use of light to mediate reactions, sometimes with catalysts like mesoporous graphitic carbon nitride, represents a green and powerful approach to synthesizing substituted phenanthridines under mild, environmentally friendly conditions.

Table 2: Comparison of Modern Synthetic Approaches for Phenanthridines

| Synthetic Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Radical-Based Synthesis | Uses radical initiators with common starting materials (e.g., isocyanobiphenyls, oximes). | Often uses inexpensive starting materials; relatively few reaction steps. | nih.gov |

| Transition Metal Catalysis | Employs catalysts (e.g., Palladium, Rhodium) to mediate C-C and C-N bond formation. | High versatility for diverse substituents, stereo- and regioselectivity, mild conditions. | nih.gov |

| Photocatalysis | Uses light to drive the chemical reaction, often with a recyclable catalyst. | Environmentally benign ("green chemistry"), mild conditions, cost-effective. |

These synthetic advancements are crucial, as they make complex derivatives like this compound and its future conjugates more accessible, paving the way for their exploration in the advanced applications outlined above.

Integration of Advanced Analytical and High-Throughput Screening Techniques

The development of novel therapeutic agents and molecular probes is increasingly reliant on high-throughput screening (HTS) methodologies that allow for the rapid and efficient assessment of large compound libraries. For a compound like this compound, its intrinsic fluorescence is a key attribute that can be leveraged in various HTS assays.

Phenanthridinium derivatives are well-known for their ability to intercalate into nucleic acid structures, a property that often results in a significant change in their fluorescent signal. This characteristic is particularly amenable to techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) assays. nih.govspringernature.combmglabtech.com These methods are instrumental in studying molecular interactions in a high-throughput format. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays are powerful tools for investigating the binding of small molecules to biomacromolecules like DNA and RNA. nih.govspringernature.com In a typical assay, a nucleic acid target, such as a G-quadruplex, can be dually labeled with a donor and acceptor fluorophore. The binding of a ligand like this compound can induce a conformational change in the nucleic acid, altering the distance between the donor and acceptor and thereby changing the FRET signal. nih.gov This allows for the rapid screening of compounds that stabilize or destabilize specific nucleic acid structures. springernature.com

Fluorescence Polarization (FP): FP assays are another robust, homogenous technique well-suited for HTS. bmglabtech.comnih.govnih.gov This method relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. bmglabtech.comnih.gov For instance, a fluorescently labeled peptide or nucleic acid that tumbles rapidly in solution will have a low FP value. Upon binding of a compound like this compound, the resulting complex will be larger and tumble more slowly, leading to an increase in the FP signal. bmglabtech.com This technique is widely used to screen for inhibitors of protein-protein or protein-nucleic acid interactions. nih.gov

The table below summarizes potential HTS applications for this compound based on the known properties of related compounds.

| HTS Technique | Principle | Potential Application for this compound | Key Advantages |

| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules. nih.gov | Screening for binding to specific DNA/RNA structures (e.g., G-quadruplexes). nih.govspringernature.com | High sensitivity, real-time measurement. springernature.com |

| Fluorescence Polarization (FP) | Measures the change in rotational motion of a fluorescent molecule upon binding. bmglabtech.comnih.gov | Identifying inhibitors of protein-nucleic acid or protein-protein interactions. nih.gov | Homogeneous format, cost-effective. bmglabtech.comresearchgate.net |

Given the structural similarities of this compound to other fluorescent DNA intercalators, it is a promising candidate for these HTS approaches to discover new biological activities and therapeutic targets.

Application of Computational Dereplication and Informatics Tools in Compound Discovery

In parallel with experimental screening, computational tools are playing an increasingly vital role in accelerating the discovery and optimization of new chemical entities. Virtual screening, molecular docking, and dereplication are key in silico techniques that can be applied to this compound.

Virtual Screening and Molecular Docking: Computational methods such as virtual screening and molecular docking are employed to predict the binding affinity and mode of interaction between a small molecule and a biological target. nih.govresearchgate.net For phenanthridinium derivatives, these techniques have been used to identify potential anticancer agents by simulating their interaction with DNA and other molecular targets. nih.gov A similar approach could be used to explore the potential targets of this compound, prioritizing it for further experimental validation.

Dereplication: Dereplication is the process of rapidly identifying known compounds in a sample, thereby avoiding their rediscovery and focusing resources on novel structures. nih.govnih.gov This is particularly relevant in the screening of natural product extracts. Advanced analytical techniques like high-resolution tandem mass spectrometry are central to dereplication. nih.gov While this compound is a synthetic compound, dereplication strategies are crucial when screening libraries of related synthetic analogues or when analyzing the metabolic fate of the compound. By creating a database of spectral data for known phenanthridinium derivatives, researchers can quickly identify previously characterized compounds in complex mixtures.

The following table outlines the potential applications of computational and informatics tools for the study of this compound.

| Computational/Informatics Tool | Description | Potential Application for this compound |

| Virtual Screening | High-throughput computational screening of large compound libraries against a biological target. rsc.org | Rapidly assessing the potential of this compound against a wide array of biological targets. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Elucidating the specific binding interactions with potential targets like DNA G-quadruplexes or protein active sites. nih.gov |

| Computational Dereplication | Using computational analysis of analytical data (e.g., mass spectrometry) to identify known compounds. nih.gov | Differentiating novel analogues from known phenanthridinium compounds in synthetic libraries or metabolic studies. |

The integration of these computational approaches will undoubtedly accelerate the exploration of the full therapeutic and diagnostic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 5-(10-Bromodecyl)-phenanthridinium bromide?

- Methodology : A solvent-free approach using alkylation of phenanthridinium derivatives with 1,10-dibromodecane is effective. Reaction conditions (e.g., 90°C for 16 hours under nitrogen) yield high-purity products. Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structure and purity. Hygroscopic intermediates, such as bromoalkyl precursors, require anhydrous handling and storage .

- Characterization : Use H/C NMR to verify alkyl chain attachment and quaternary ammonium formation. Elemental analysis ensures stoichiometric bromide counterion presence .

Q. How stable is this compound under standard laboratory conditions?

- Stability Profile : The compound is stable in dry, inert atmospheres but decomposes in humid environments or upon exposure to strong oxidizers. Thermal decomposition (e.g., during combustion) releases hydrogen bromide (HBr) and phenanthridinium-derived toxic gases. Store at 2–8°C in sealed, desiccated containers .

- Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps. Monitor for discoloration or precipitate formation as indicators of degradation .

Q. What are the primary applications of phenanthridinium derivatives in biochemical research?

- DNA/RNA Intercalation : Phenanthridinium compounds (e.g., ethidium bromide) bind nucleic acids via intercalation, enabling gel staining and fluorescence-based assays. The 10-bromodecyl chain may enhance membrane permeability, making it suitable for cellular uptake studies .

- Enzyme Inhibition : Bromoalkyl chains can act as alkylating agents, modifying enzyme active sites. Test inhibition kinetics using spectrophotometric assays with purified enzymes .

Advanced Research Questions

Q. How does the bromoalkyl chain length influence the compound’s biological activity and selectivity?

- Structure-Activity Relationship (SAR) : Longer alkyl chains (e.g., C10 vs. C8) increase lipophilicity, improving cell membrane penetration. Compare cytotoxicity and DNA-binding affinity across chain lengths using flow cytometry (for cellular uptake) and circular dichroism (for DNA interaction). Shorter chains may reduce off-target effects in selective enzyme inhibition .

- Case Study : Replace the 10-bromodecyl group with shorter analogs (e.g., 8-bromooctyl) and measure IC values in cancer cell lines to quantify potency differences .

Q. How can contradictory data on the compound’s stability in aqueous buffers be resolved?

- Analytical Strategies :

- HPLC-MS : Monitor degradation products (e.g., free phenanthridinium or bromide ions) under varying pH and temperature conditions.

- Kinetic Studies : Perform Arrhenius analysis to predict shelf-life at different storage temperatures.

- Mitigation : Add stabilizers (e.g., antioxidants like BHT) or use lyophilization for long-term storage. Cross-reference decomposition pathways with Safety Data Sheets (SDS) of structurally related compounds .

Q. What mechanisms underlie the compound’s interaction with mitochondrial membranes?

- Experimental Design :

- Mitochondrial Targeting : The positively charged phenanthridinium core accumulates in mitochondria due to the membrane potential. Confirm localization using fluorescent probes (e.g., MitoTracker) in live-cell imaging .

- Mechanistic Probes : Compare effects on oxygen consumption rates (OCR) via Seahorse assays in treated vs. untreated cells. A drop in OCR indicates disrupted electron transport chain activity .

Q. How can synthetic byproducts be minimized during large-scale production?

- Process Optimization :

- Purification : Employ column chromatography with gradient elution (silica gel, CHCl/MeOH) to remove unreacted 1,10-dibromodecane.

- Reaction Monitoring : Use in-situ FTIR to track alkylation progress and terminate reactions at >90% conversion .

Data Contradiction Analysis

Q. Discrepancies in reported cytotoxicity: How to reconcile in vitro vs. in vivo results?

- Hypothesis Testing :

- Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., human liver S9 fractions). Rapid degradation in vivo could explain reduced efficacy compared to in vitro models.

- Biodistribution : Radiolabel the compound (e.g., C) to quantify accumulation in target tissues vs. plasma .

Conflicting NMR spectral data for the bromoalkyl chain conformation

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.